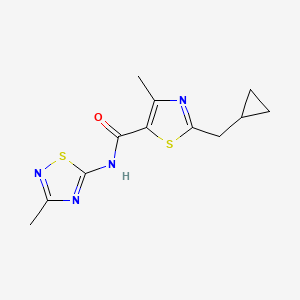
N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-2-fluoro-6-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-2-fluoro-6-(trifluoromethyl)benzamide, also known as TFB-TDP, is a small molecule inhibitor that has been extensively studied for its potential applications in drug discovery and development. TFB-TDP is a member of the pyrrolidine class of compounds and is known to inhibit the activity of a variety of enzymes, including proteases and kinases. In
Mécanisme D'action
The mechanism of action of N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-2-fluoro-6-(trifluoromethyl)benzamide involves its ability to bind to and inhibit the activity of target enzymes. Specifically, N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-2-fluoro-6-(trifluoromethyl)benzamide is known to bind to the active site of enzymes and prevent them from carrying out their normal functions. This can lead to a variety of biochemical and physiological effects, depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-2-fluoro-6-(trifluoromethyl)benzamide are largely dependent on the specific enzyme being targeted. For example, N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-2-fluoro-6-(trifluoromethyl)benzamide has been shown to inhibit the activity of the protease cathepsin L, which is involved in the breakdown of extracellular matrix proteins. This could potentially lead to a reduction in tissue damage in diseases such as osteoarthritis. N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-2-fluoro-6-(trifluoromethyl)benzamide has also been shown to inhibit the activity of the kinase JNK, which is involved in the regulation of cell growth and survival. This could potentially make N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-2-fluoro-6-(trifluoromethyl)benzamide a useful tool for studying the role of JNK in cancer development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-2-fluoro-6-(trifluoromethyl)benzamide in lab experiments is its high potency and specificity for target enzymes. This makes it a useful tool for studying the role of specific enzymes in various biological processes. However, one limitation of using N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-2-fluoro-6-(trifluoromethyl)benzamide is its potential toxicity. Like many small molecule inhibitors, N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-2-fluoro-6-(trifluoromethyl)benzamide can have off-target effects that could lead to unwanted side effects in vivo.
Orientations Futures
There are many potential future directions for research on N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-2-fluoro-6-(trifluoromethyl)benzamide. One area of interest is the development of more specific and potent inhibitors of target enzymes. This could lead to the development of more effective therapies for diseases such as cancer and inflammatory disorders. Another area of interest is the use of N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-2-fluoro-6-(trifluoromethyl)benzamide as a tool for studying the role of specific enzymes in various biological processes. This could lead to a better understanding of the underlying mechanisms of disease and the development of more targeted therapies. Overall, N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-2-fluoro-6-(trifluoromethyl)benzamide is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-2-fluoro-6-(trifluoromethyl)benzamide involves a series of chemical reactions that are carried out in a controlled environment. The starting material for the synthesis is 2-fluoro-6-(trifluoromethyl)benzoic acid, which is reacted with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-hydroxypropyl)pyrrolidine to form the desired product, N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-2-fluoro-6-(trifluoromethyl)benzamide. The synthesis of N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-2-fluoro-6-(trifluoromethyl)benzamide is a complex process that requires specialized knowledge and equipment.
Applications De Recherche Scientifique
N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-2-fluoro-6-(trifluoromethyl)benzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the activity of a variety of enzymes, including proteases and kinases. This makes it a potentially useful tool for studying the role of these enzymes in various biological processes. N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-2-fluoro-6-(trifluoromethyl)benzamide has also been shown to have anti-inflammatory properties, which could make it a useful therapeutic agent for treating inflammatory diseases.
Propriétés
IUPAC Name |
N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-2-fluoro-6-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F4N2O3/c1-7(2)21-11(22)6-10(14(21)24)20-13(23)12-8(15(17,18)19)4-3-5-9(12)16/h3-5,7,10H,6H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNHGUAXLSGDKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CC(C1=O)NC(=O)C2=C(C=CC=C2F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-2-fluoro-6-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7631918.png)
![Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate](/img/structure/B7631930.png)
![(6-Fluoroquinolin-8-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7631935.png)

![N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7631948.png)

![1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone](/img/structure/B7631968.png)
![6-(3-methylpyrazol-1-yl)-N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyridazin-3-amine](/img/structure/B7631975.png)
![3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyridin-2-amine](/img/structure/B7631994.png)
![3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide](/img/structure/B7632001.png)
![2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide](/img/structure/B7632022.png)
![6-[(2-imidazol-1-ylphenyl)methylamino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7632027.png)
![N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide](/img/structure/B7632034.png)